Guanosine-8-d-2
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Overview
Description
Guanosine-8-d-2 is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. Guanosine is known for its neuroprotective properties and is involved in reducing neuroinflammation, oxidative stress, and excitotoxicity. It exerts trophic effects in neuronal and glial cells and is released in the brain under both physiological and pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of guanosine-8-d-2 can be achieved through various synthetic routes. One common method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. This method allows for the preparation of 5′-substituted guanosine derivatives . Another approach involves combinatorial metabolic engineering in Escherichia coli, where the purine synthesis pathway is overexpressed, and genes involved in guanosine catabolism are deleted to increase guanosine accumulation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. This method is preferred due to its cost-effectiveness and ability to produce high yields. The guanosine-producing strains are optimized through metabolic engineering to enhance guanosine synthesis and accumulation .
Chemical Reactions Analysis
Types of Reactions: Guanosine-8-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 8-oxo-7,8-dihydro-2′-deoxyguanosine, a common oxidative DNA damage . Additionally, guanosine can be substituted at the C8 position by free radical species generated photochemically from simple alcohols, amines, and ethers .
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, 2-bromopropionyl bromide, and epichlorohydrin. These reagents are used to graft guanosine onto various polymers, enhancing its biological activities .
Major Products: The major products formed from these reactions include various guanosine derivatives, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and guanosine-polymer conjugates. These products have significant biological and industrial applications .
Scientific Research Applications
Guanosine-8-d-2 has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other nucleoside products. In biology, it plays a role in nucleic acid synthesis and possesses antioxidant, neurotrophic, and neuroprotective effects . In medicine, this compound is used in the treatment of viral infections and tumors. It is also used as a raw material for food additives and pharmaceutical products .
Mechanism of Action
The mechanism of action of guanosine-8-d-2 involves its interaction with various molecular targets and pathways. In the central nervous system, guanosine acts as a neuromodulator, mediating cellular processes such as cell growth, differentiation, and survival. It exerts protective effects in models of neurotoxicity and neurological disorders by modulating glutamate uptake, decreasing the production of reactive oxygen species, improving mitochondrial function, and presenting anti-inflammatory properties . Guanosine also promotes neural stem cell proliferation and neuronal differentiation .
Comparison with Similar Compounds
Guanosine-8-d-2 is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to reduce neuroinflammation, oxidative stress, and excitotoxicity. Similar compounds include other purine nucleosides such as adenosine, inosine, and guanine. While these compounds also play roles in nucleic acid synthesis and cellular signaling, this compound stands out for its extensive neuroprotective and regenerative effects .
Biological Activity
Guanosine-8-d-2, also known as 8-oxoguanosine, is an oxidized derivative of guanosine that plays a significant role in various biological processes, particularly in the context of oxidative stress and DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in diseases, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an oxygen atom at the C8 position of the guanine base, making it susceptible to further reactions that can lead to mutagenic outcomes. This compound is a product of oxidative DNA damage and serves as a marker for oxidative stress in biological systems.
- Oxidative Stress Response : this compound is formed primarily through the reaction of guanine with reactive oxygen species (ROS). It is one of the most prevalent oxidative lesions in DNA, which can lead to mutations if not repaired properly. The presence of 8-oxoguanosine can disrupt normal base pairing during DNA replication, leading to G>T transversions, a common mutation found in various cancers .
- DNA Repair Pathways : The body employs several DNA repair mechanisms to counteract the effects of oxidative damage. The enzyme 8-oxoguanine DNA glycosylase (OGG1) specifically recognizes and excises 8-oxoguanine from DNA, preventing potential mutations . This repair process is crucial for maintaining genomic stability.
1. Cancer
Research has demonstrated a strong correlation between elevated levels of this compound and various types of cancer. For instance, studies indicate that increased oxidative DNA damage markers, including 8-OHdG (a derivative), are associated with tumor progression and poor prognosis in cancers such as lung, breast, and colorectal cancer .
2. Cardiovascular Disease
Elevated levels of 8-OHdG have also been linked to cardiovascular diseases (CVD). A meta-analysis revealed that CVD patients exhibit significantly higher levels of 8-OHdG compared to healthy controls, suggesting its potential role as a biomarker for assessing cardiovascular risk .
3. Neurological Disorders
The accumulation of oxidative DNA damage is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of this compound have been observed in brain tissues affected by these conditions, indicating its involvement in neurodegeneration .
Table 1: Summary of Research Findings on this compound
Future Directions for Research
The ongoing research into this compound highlights its potential as a biomarker for various diseases related to oxidative stress. Future studies should focus on:
- Developing more sensitive assays for detecting 8-OHdG levels in clinical settings.
- Investigating the therapeutic implications of targeting oxidative stress pathways.
- Exploring the role of this compound in epigenetic regulation and gene expression.
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-amino-8-deuterio-9-[(2R,3R,4S,5R)-4-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D,5D |
InChI Key |
NYHBQMYGNKIUIF-VXBMHFSWSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@]([C@H](O3)CO)([2H])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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